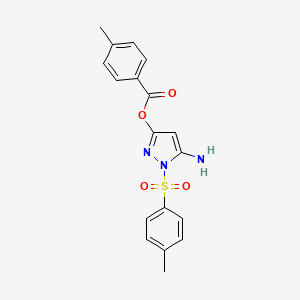

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate

Description

Properties

IUPAC Name |

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-12-3-7-14(8-4-12)18(22)25-17-11-16(19)21(20-17)26(23,24)15-9-5-13(2)6-10-15/h3-11H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNLYLASGVGTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For example, the reaction of a halogenated pyrazole with ammonia or an amine can yield the desired amino-substituted pyrazole.

Tosylation: The tosyl group can be introduced by reacting the amino-substituted pyrazole with tosyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the pyrazole derivative with 4-methylbenzoic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate has been explored for its potential as a drug candidate due to its biological activities:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a study demonstrated its cytotoxic effects on breast cancer cell lines, suggesting potential as an adjunct to chemotherapy treatments.

Biological Applications

The compound's interaction with biological targets has been a focus of research:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in microbial resistance, contributing to its antimicrobial effects.

- Reactive Oxygen Species Scavenging : Investigations have shown that pyrazole derivatives can reduce oxidative stress markers, indicating their potential role in treating oxidative stress-related diseases.

Anticancer Study

A recent study evaluated the anti-proliferative effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin. This suggests that compounds like this compound could enhance treatment efficacy in cancer therapy.

Antioxidant Activity Study

Another investigation focused on the ability of pyrazole derivatives to inhibit reactive oxygen species (ROS) production in human cells. The results demonstrated that these compounds could significantly reduce oxidative stress markers, suggesting their potential as therapeutic agents in oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the tosyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active pyrazole derivative, which can then interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

5-amino-1H-pyrazole-3-carboxylate: Similar structure but lacks the tosyl and 4-methylbenzoate groups.

1-tosyl-3-amino-1H-pyrazole: Lacks the ester group.

4-methylbenzoic acid derivatives: Lacks the pyrazole ring.

Uniqueness

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate is unique due to the combination of the amino, tosyl, and ester functional groups. This combination imparts specific chemical and biological properties, making it a versatile compound in various scientific research applications.

Biological Activity

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate is a compound classified under pyrazole derivatives, known for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds in the presence of bases like sodium ethoxide or potassium carbonate.

- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino group, often using halogenated pyrazoles and ammonia.

- Tosylation : The tosyl group is added by reacting the amino-substituted pyrazole with tosyl chloride in a basic environment such as pyridine.

- Esterification : The final step involves esterification with 4-methylbenzoic acid or its derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its anti-inflammatory and anticancer properties.

- Receptor Modulation : It can modulate receptor activity, enhancing its pharmacological effects.

- Hydrogen Bonding : The amino group forms hydrogen bonds with biological macromolecules, while the tosyl group increases lipophilicity, aiding cellular uptake .

Pharmacological Properties

The compound has shown promise in various pharmacological studies:

- Anticancer Activity : Pyrazole derivatives exhibit significant inhibitory effects against cancer-related targets such as BRAF(V600E) and EGFR. Studies indicate that compounds similar to this compound can effectively inhibit tumor growth in vitro .

- Anti-inflammatory Effects : Research has demonstrated that pyrazole derivatives can reduce inflammation markers like nitric oxide (NO) and TNF-α, showcasing their potential in treating inflammatory diseases .

Antitumor Activity

In one study, a series of pyrazole derivatives were evaluated for their antitumor properties against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study found that compounds similar to this compound displayed significant activity against various bacterial strains, indicating their potential as antimicrobial agents .

Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-amino-1H-pyrazole-3-carboxylate | Lacks tosyl and ester groups | Anticancer and anti-inflammatory |

| 1-tosyl-3-amino-1H-pyrazole | Lacks ester group | Moderate anticancer activity |

| 4-methylbenzoic acid derivatives | Lacks pyrazole ring | Varies widely; generally lower activity |

This compound stands out due to its unique combination of functional groups that enhance both chemical stability and biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole core functionalization. For example, esterification of pyrazole intermediates with 4-methylbenzoyl chloride under anhydrous conditions (e.g., using triethylamine as a base in DMF) is critical. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole derivative to acyl chloride) and temperature control (60–80°C) to minimize side reactions like hydrolysis . Purity validation via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) or HPLC is recommended .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For instance, analogous pyrazole derivatives (e.g., 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) were characterized using single-crystal diffraction to resolve bond angles and torsional strain . Complementary techniques include H/C NMR for functional group analysis and FT-IR to confirm ester C=O stretching (1720–1740 cm) .

Q. What are the primary biological activities associated with this compound?

- Methodological Answer : Pyrazole esters are often screened for antibacterial and enzyme inhibition properties. For example, 5-acyloxypyrazole analogs exhibit activity against E. coli and S. aureus via membrane disruption, validated by MIC assays (e.g., 12.5–50 µg/mL ranges). Mechanism studies may involve molecular docking to identify binding interactions with bacterial DNA gyrase .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent MIC values across studies)?

- Methodological Answer : Contradictions often arise from variability in assay protocols. Standardize parameters such as bacterial inoculum size (e.g., 1–5 × 10 CFU/mL) and incubation time (18–24 hrs). Cross-validate results using orthogonal methods like time-kill kinetics or fluorescence-based viability assays. For example, discrepancies in MIC values for pyrazole derivatives were resolved by repeating assays in triplicate under controlled humidity (40–60%) .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability is influenced by pH, temperature, and solvent polarity. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify vulnerable functional groups (e.g., ester hydrolysis). Buffered solutions (pH 6.5 ammonium acetate/acetic acid) mitigate degradation during biological assays . Lyophilization or storage in amber vials under nitrogen (-20°C) extends shelf life .

Q. How do substituents on the pyrazole and benzoate moieties affect pharmacokinetic properties?

- Methodological Answer : Substituent effects are studied via comparative SAR. For example, replacing 4-methylbenzoate with nitro or chloro groups alters logP (measured via shake-flask method) and permeability (Caco-2 cell assays). Tosyl groups enhance metabolic stability by reducing CYP450-mediated oxidation, as shown in microsomal incubation assays (e.g., 80% remaining after 1 hr) .

Q. What advanced analytical techniques are used to quantify trace impurities in the compound?

- Methodological Answer : LC-MS with electrospray ionization (ESI) detects impurities at ppm levels. For residual solvents, GC-FID with a DB-5 column (30 m × 0.32 mm) is employed, calibrated against USP standards . Method validation requires linearity (R > 0.995), precision (%RSD < 2%), and LOD/LOQ determination .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Use a tiered solubility screen:

Primary screen : Shake-flask method in water, DMSO, ethanol, and chloroform.

Secondary screen : Thermodynamic solubility via HPLC quantification after 24-hr equilibration.

Tertiary analysis : Solubility parameter (δ) calculation using Hansen solubility spheres to rationalize solvent interactions .

Q. What statistical approaches are recommended for analyzing dose-response variability in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.